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Description
Overview of Darunavir's Metabolic Pathways and the Role of Phase II Conjugation
Darunavir (B192927) undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A. drugbank.com The main Phase I metabolic pathways for darunavir include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. researchgate.netnih.gov To a lesser extent, benzylic aromatic hydroxylation also occurs. nih.gov
Following these initial transformations, or in some cases directly, darunavir and its metabolites can undergo Phase II conjugation. Glucuronidation represents a key Phase II pathway for darunavir, leading to the formation of glucuronide conjugates. researchgate.netnih.gov Specifically, the formation of Darunavir O-beta-D-glucuronide involves the attachment of glucuronic acid to a hydroxyl group on the darunavir molecule. jove.com This process significantly enhances the water solubility of the compound, preparing it for excretion. sussex-research.com
Significance of this compound as a Key Metabolite in Mechanistic Studies
Secondly, investigating the formation of this compound provides insights into the specific UGT enzymes involved in its metabolism. This is important for predicting potential drug-drug interactions. If another co-administered drug is also a substrate for, or an inhibitor/inducer of, the same UGT enzyme, it could alter the rate of darunavir's glucuronidation, potentially affecting its efficacy or safety.
Finally, the characterization of this compound is essential for mechanistic studies aimed at understanding the relationship between the drug's structure and its metabolic fate. Advanced analytical techniques, such as tandem mass spectrometry, are employed to differentiate between isomeric glucuronide metabolites, such as O- and N-glucuronides, which can be challenging to distinguish. nih.gov Such studies can reveal the specific sites on the darunavir molecule that are susceptible to glucuronidation, providing valuable information for the design of new drug candidates with improved metabolic stability. nih.govsciex.com
ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation
Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Biosynthesis and Enzymology of Darunavir O Beta D Glucuronide Formation
Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Superfamily Involvement in Glucuronidation
The UGT enzyme superfamily is responsible for catalyzing the transfer of glucuronic acid from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to a substrate like darunavir (B192927). nih.govcpicpgx.org These enzymes are located primarily in the liver and gastrointestinal tract and are critical for the metabolism of a wide array of drugs and endogenous compounds. guidelines.org.aumdpi.com
While darunavir is predominantly metabolized by CYP3A4, glucuronidation serves as an alternative pathway. hiv.gov In vivo studies have confirmed that darunavir undergoes glucuronidation, although it is considered a minor metabolic route in unboosted subjects. researchgate.net
Direct identification of the specific UGT isoforms responsible for the formation of Darunavir O-beta-D-glucuronide is not extensively detailed in publicly available literature. However, strong indirect evidence points towards the involvement of the UGT1A subfamily. This is primarily inferred from drug-drug interaction studies where the darunavir/ritonavir (B1064) combination has been shown to induce UGT enzymes, most notably UGT1A1. hiv-druginteractions.orgnih.govhiv.gov Ritonavir itself is a known inducer of several UGTs. guidelines.org.aunih.gov Therefore, while glucuronidation is a minor pathway for darunavir, the enzymatic machinery, likely involving UGT1A1, is significantly influenced by the therapeutic regimen.
Detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the specific glucuronidation of darunavir by individual UGT isoforms are not well-documented in current scientific literature.
The determination of these parameters would typically involve in vitro experiments using recombinant human UGT enzymes. researchgate.nethelsinki.fi In such studies, the rate of this compound formation would be measured across a range of darunavir concentrations. The resulting data would be fitted to kinetic models, such as the Michaelis-Menten equation, to calculate Km (the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity) and Vmax (the maximum rate of the reaction). nih.gov The intrinsic clearance (CLint) of the metabolic pathway could then be estimated as the ratio of Vmax to Km. The absence of this specific data highlights an area for future research to fully quantify the efficiency and capacity of this metabolic route.
Identification and Characterization of Specific UGT Isoforms Catalyzing Darunavir Glucuronidation
In Vitro and Ex Vivo Models for Investigating Darunavir Glucuronidation
The study of drug metabolism relies on a variety of model systems that replicate the physiological environment of the liver and other metabolic organs.
Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a standard in vitro tool for metabolic studies because they contain a high concentration of drug-metabolizing enzymes, including both CYP and UGT isoforms. msdmanuals.comscielo.br In vitro experiments with HLMs have been fundamental in establishing the metabolic profile of darunavir. nih.gov These studies confirmed that darunavir primarily undergoes oxidative metabolism via CYP3A, while also identifying glucuronidation as a detectable, albeit minor, pathway. researchgate.netpmda.go.jp
To identify the specific enzymes responsible for a given metabolic reaction (reaction phenotyping), recombinant UGT systems are employed. mdpi.com These systems involve human UGT isoforms expressed in cell lines, allowing researchers to test the metabolic activity of each individual enzyme against the drug substrate. While this is a standard industry practice, specific results for darunavir's interaction with a panel of recombinant UGTs are not widely published.
Cell-based models, such as cryopreserved human hepatocytes, offer a more comprehensive system for metabolic investigation than microsomes. Hepatocytes contain a full complement of metabolic enzymes, cofactors, and drug transporters, enabling the study of the interplay between Phase I and Phase II metabolism as well as transport phenomena. Studies using human hepatocytes have corroborated the metabolic pathways for darunavir identified in microsomal experiments. pmda.go.jp Furthermore, cell lines like HepG2 have been utilized to study the cytotoxic effects and mechanisms of darunavir precursors, demonstrating the utility of immortalized cell lines in related pharmacological research. mdpi.com Permeability and transport aspects of darunavir have also been investigated using Caco-2 cell monolayers, which model the intestinal epithelium. nih.gov
Utilization of Human Liver Microsomes (HLMs) and Recombinant UGT Systems
Influence of Drug Interactions on Darunavir Glucuronidation Pathways
The glucuronidation of darunavir is significantly influenced by pharmacokinetic enhancers (boosters) that are essential components of its therapeutic regimen. These interactions highlight the complex interplay between different metabolic pathways.
This induction effect is clearly demonstrated in the interaction between boosted darunavir and the integrase inhibitor dolutegravir (B560016). The darunavir/ritonavir combination significantly induces UGT1A1, which is the primary enzyme for dolutegravir metabolism. hiv.gov This leads to increased clearance and reduced plasma concentrations of dolutegravir. hiv-druginteractions.orgnih.gov
In contrast, cobicistat (B1684569), another pharmacokinetic enhancer used with darunavir, is a more selective CYP3A4 inhibitor and is not known to be a significant inducer of UGT enzymes. nih.gov This difference in enzymatic activity between ritonavir and cobicistat can lead to different drug-drug interaction profiles.
Table 1: Influence of Co-administered Drugs on Glucuronidation Pathways
Co-administered Drug
Primary Mechanism of Interaction
Effect on CYP3A4
Effect on UGT Enzymes
Outcome on Darunavir/Related Glucuronidation
Ritonavir
CYP3A4 Inhibition / UGT Induction
Potent Inhibition
Induction (e.g., UGT1A1)
Inhibition of primary metabolism leads to markedly increased excretion of this compound. researchgate.net Induces metabolism of other UGT substrates (e.g., dolutegravir). hiv-druginteractions.org
Cobicistat
Selective CYP3A4 Inhibition
Potent Inhibition
No significant induction reported.
Boosts darunavir levels via CYP3A4 inhibition; lacks the UGT induction effect seen with ritonavir. nih.gov
Dolutegravir
Victim of UGT Induction
N/A
Metabolized by UGT1A1.
Dolutegravir concentrations are decreased due to UGT1A1 induction by the darunavir/ritonavir regimen. nih.gov
Mechanistic Impact of Pharmacokinetic Boosters (e.g., Ritonavir) on Glucuronidation Rate
The co-administration of a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme, is standard practice with darunavir. This "boosting" strategy is designed to increase the plasma concentration and extend the half-life of darunavir.
Darunavir, when administered alone, is extensively metabolized through CYP3A-mediated pathways, including carbamate (B1207046) hydrolysis and both aliphatic and aromatic hydroxylation. nih.govdrugbank.com Glucuronidation in this unboosted state is considered a minor metabolic route. nih.gov Ritonavir mechanistically alters this metabolic landscape by potently inhibiting CYP3A. oup.com This inhibition significantly curtails the primary oxidative metabolism of darunavir. nih.gov
A mass balance study in healthy volunteers starkly illustrates this effect. Following a single 400 mg dose of radiolabeled darunavir, the amount of unchanged darunavir excreted was significantly higher when co-administered with 100 mg of ritonavir, reflecting the inhibition of its primary metabolism. fda.gov
Parameter
Darunavir Alone (Unboosted)
Darunavir with Ritonavir (Boosted)
Total Excretion of Unchanged Darunavir (% of dose)
8.0%
48.8%
Unchanged Darunavir in Urine (% of dose)
1.2%
7.7%
Unchanged Darunavir in Feces (% of dose)
~6.8%
~41.1%
Total Radioactivity Recovered in Feces (% of dose)
~81.7%
79.5%
Total Radioactivity Recovered in Urine (% of dose)
~12.2%
13.9%
Data derived from mass balance studies illustrates the impact of ritonavir on darunavir metabolism and excretion. nih.govfda.gov
Investigation of UGT Inhibition/Induction by Co-administered Agents (In Vitro Assays)
The potential for drug-drug interactions involving the glucuronidation pathway is a critical consideration in polypharmacy, a common scenario for individuals undergoing HIV treatment. Such interactions can arise from the inhibition or induction of UGT enzymes by co-administered drugs.
UGT Inhibition
In vitro studies have been conducted to assess the inhibitory potential of various HIV protease inhibitors against specific UGT isoforms. One study using human cDNA-expressed enzymes found that several protease inhibitors, including atazanavir (B138) and indinavir, could inhibit UGT1A1, UGT1A3, and UGT1A4. nih.gov
However, specific in vitro investigations into the UGT-inhibitory effects of the pharmacokinetic boosters ritonavir and cobicistat have found them to be weak inhibitors. An assay using human liver microsomes and index substrates for major UGTs determined that the 50% inhibitory concentrations (IC50) for both ritonavir and cobicistat were substantially higher than the typical clinical plasma concentrations achieved with boosting doses. researchgate.nettandfonline.com This suggests that clinically significant drug interactions due to the inhibition of UGT enzymes by ritonavir or cobicistat are unlikely. researchgate.net
In Vitro IC50 Values of Boosters Against UGT-Mediated Metabolism
IC50 values from an in vitro study using human liver microsomes. tandfonline.com The high values relative to clinical concentrations suggest a low potential for direct UGT inhibition.
UGT Induction
In contrast to its weak inhibitory profile, ritonavir is a well-documented inducer of several drug-metabolizing enzymes, including multiple UGTs. researchgate.netnih.govguidelines.org.au This induction is mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov The induction of UGTs by ritonavir can decrease the plasma concentration of co-administered drugs that are cleared primarily by glucuronidation. A clinically relevant example is the interaction with dolutegravir, an integrase inhibitor metabolized mainly by UGT1A1. Co-administration of darunavir/ritonavir has been shown to decrease dolutegravir exposure, an effect attributed to the induction of UGT1A1 by ritonavir. oup.comhiv-druginteractions.org
Conversely, the pharmacokinetic booster cobicistat is recognized for being a more selective CYP3A inhibitor that lacks the enzyme-inducing properties of ritonavir. nih.govnih.gov Cobicistat does not undergo glucuronidation and is not expected to induce UGT1A1 or other key enzymes. europa.eu This fundamental difference in their interaction with UGT enzymes means that switching between ritonavir and cobicistat as a booster may require a re-evaluation of co-administered medications that are substrates for UGT enzymes. nih.gov
Chemical Synthesis and Structural Elucidation of Darunavir O Beta D Glucuronide
Chemo-Enzymatic Synthesis Methodologies for Glucuronide Reference Standards
The generation of glucuronide metabolites for use as analytical standards can be achieved through various methods, including isolation from biological matrices, total chemical synthesis, or, more efficiently, through chemo-enzymatic approaches. rsc.orgscispace.com Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the scalability of chemical methods, offering a powerful strategy for producing complex molecules like Darunavir (B192927) O-beta-D-glucuronide. acs.org
Enzymatic synthesis often utilizes UDP-glucuronosyltransferases (UGTs), which are a family of enzymes responsible for the glucuronidation of xenobiotics and endogenous compounds in vivo. rsc.org These enzymes, typically sourced from liver microsomes (e.g., from human, rat, or porcine sources) or recombinant systems, catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. scispace.comresearchgate.netresearchgate.netsciex.com For Darunavir O-beta-D-glucuronide, this involves the enzymatic conjugation of glucuronic acid to one of the hydroxyl groups on the darunavir molecule. Studies have identified darunavir O-glucuronides from incubations with liver microsomes. biomedres.us
A general chemo-enzymatic workflow for an O-glucuronide, which could be adapted for Darunavir, is outlined below:
Step
Description
Rationale
1. Aglycone Preparation
Preparation of the parent drug, darunavir.
The starting material for the conjugation reaction.
2. Enzymatic Glucuronidation
Incubation of darunavir with a source of UGT enzymes (e.g., liver microsomes) and the cofactor UDPGA in a suitable buffer system. scispace.comsciex.com
The UGT enzyme selectively catalyzes the formation of the glucuronide conjugate with high regio- and stereoselectivity.
3. Reaction Quenching & Protein Precipitation
Stopping the reaction, often by adding a solvent like acetonitrile (B52724), followed by centrifugation to remove the microsomal proteins. nih.gov
This step is necessary to halt the enzymatic process and prepare the sample for purification.
4. Purification
The crude product is purified using techniques such as solid-phase extraction (SPE) and/or preparative high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Purification is essential to isolate the desired glucuronide from unreacted starting materials, cofactors, and other potential metabolites, yielding a pure reference standard.
This approach leverages the inherent selectivity of enzymes, which circumvents the need for complex protection and deprotection steps often required in total chemical synthesis. researchgate.net
A hallmark of UGT-catalyzed reactions is their high degree of selectivity. UGTs exclusively produce the β-anomer of the glucuronide, meaning the glycosidic bond connecting the glucuronic acid to the aglycone (darunavir) has a specific spatial orientation. This is critical because the stereochemistry of a drug metabolite can significantly influence its biological activity and clearance. The enzymatic reaction mimics the natural metabolic pathway, ensuring the synthesized reference standard is identical to the in vivo metabolite. rsc.org
The process is also highly regioselective, although the specific site of glucuronidation on a molecule with multiple potential hydroxyl groups can depend on the specific UGT isoform involved. researchgate.netbiomedres.us Darunavir possesses hydroxyl groups where glucuronidation can occur. The enzymatic approach can favor one position over others, sometimes leading to the formation of a single major product. researchgate.net In cases where multiple isomers are formed, such as different O-glucuronides or even N-glucuronides, their separation and individual characterization are paramount. biomedres.usresearchgate.net The stereochemistry of the aglycone itself can also influence the rate of the enzymatic glucuronidation reaction.
Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization
Once synthesized and purified, the definitive structure of this compound must be confirmed. This is accomplished using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. acs.org
High-resolution mass spectrometry is employed to determine the precise mass of the synthesized molecule, which allows for the calculation of its elemental composition with high accuracy. This provides strong evidence for the successful conjugation of the glucuronic acid moiety (C₆H₈O₆, mass = 176.0321 Da) to the darunavir molecule (C₂₇H₃₇N₃O₇S, molecular weight = 547.2356 g/mol ).
Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion of the glucuronide and analyze the resulting product ions. This fragmentation pattern provides crucial structural information. researchgate.net A common and characteristic fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the original aglycone (darunavir). rsc.org
Advanced fragmentation techniques like Electron Activated Dissociation (EAD) have been shown to be particularly useful for characterizing glucuronide conjugates of darunavir. nih.gov Unlike conventional collision-induced dissociation (CID), which often results in the labile loss of the entire glucuronide group, EAD can generate fragments that retain the glucuronic acid, providing more definitive information about the site of conjugation on the darunavir molecule. nih.gov Studies have also utilized ion/molecule reactions within the mass spectrometer to differentiate between O- and N-glucuronide isomers of darunavir, which can be challenging to distinguish using CID alone. researchgate.net
Table 1: Representative Mass Spectrometry Data for Glucuronide Analysis
Technique
Information Obtained
Relevance to this compound
HRMS (e.g., TOF, Orbitrap)
Accurate mass of the parent ion.
Confirms the molecular formula of C₃₃H₄₅N₃O₁₃S.
MS/MS (CID)
Fragmentation pattern, typically showing loss of the glucuronic acid moiety (176 Da). rsc.org
Confirms the presence of the glucuronide conjugate and reveals the darunavir aglycone fragment.
| MS/MS (EAD) | Orthogonal fragmentation that can retain the glucuronide moiety on fragments of the aglycone. nih.gov | Helps to pinpoint the specific hydroxyl group on darunavir that has been glucuronidated. |
While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous elucidation of the complete chemical structure, including the precise site of attachment and the stereochemistry of the glycosidic linkage. nih.govcolumbia.edu
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons in the molecule. ustc.edu.cn The presence of signals corresponding to both the darunavir scaffold and the glucuronic acid moiety is the first indication of successful synthesis. The anomeric proton (H-1) of the β-glucuronide typically appears as a doublet with a coupling constant (³J(H,H)) of approximately 7-8 Hz, which is characteristic of the trans-diaxial relationship with the H-2 proton, confirming the β-configuration. columbia.edu
Two-dimensional (2D) NMR experiments are essential for establishing detailed connectivity. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for this purpose. It shows correlations between protons and carbons that are two or three bonds away. The key correlation for confirming the site of glucuronidation is the one observed between the anomeric proton (H-1') of the glucuronic acid and the carbon atom of the darunavir molecule to which it is attached via the oxygen atom. columbia.eduresearchgate.netnih.gov For instance, a cross-peak between the H-1' proton and a specific carbon in the darunavir structure provides definitive proof of the location of the O-glycosidic bond. A diagram of the HMBC and HSQC spectra of the parent darunavir molecule has been reported.
Table 2: Application of NMR Techniques for Structural Elucidation
NMR Experiment
Purpose in Characterizing this compound
¹H NMR
Identifies proton signals from both darunavir and glucuronic acid moieties. The coupling constant of the anomeric proton confirms the β-stereochemistry. columbia.edu
¹³C NMR
Identifies carbon signals from both parts of the molecule. A downfield shift of the darunavir carbon at the site of glycosylation is typically observed. ustc.edu.cn
COSY
Shows proton-proton correlations within the same spin system, helping to trace the proton network of the glucuronic acid and parts of the darunavir structure.
HSQC
Correlates each proton to its directly attached carbon, aiding in the assignment of the ¹³C spectrum.
HMBC
Reveals long-range (2-3 bond) proton-carbon correlations. A crucial correlation between the anomeric proton (H-1') and the darunavir carbon at the linkage site definitively establishes the position of glucuronidation. columbia.eduresearchgate.net
| ROESY/NOESY | Can provide through-space correlations, further confirming stereochemical assignments and the conformation of the molecule. |
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are indispensable tools throughout the synthesis and characterization process. These techniques are used to monitor the progress of the enzymatic reaction, guide the purification of the target compound, and, ultimately, to assess the purity of the final reference standard. researchgate.netcolumbia.edu
A validated stability-indicating HPLC method is crucial to ensure that the synthesized standard is free from impurities, including any unreacted darunavir, isomeric byproducts, or degradation products. researchgate.net The retention time of the synthesized this compound can be compared against the metabolite produced in biological systems (e.g., from hepatocyte incubations) to confirm its identity. nih.gov The use of a photodiode array (PDA) detector can provide UV spectral data, further confirming the identity and purity of the peak corresponding to the glucuronide.
Analytical Methodologies for Detection and Quantification of Darunavir O Beta D Glucuronide in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of darunavir (B192927) and its metabolites due to its high sensitivity and selectivity. researchgate.netmdpi.com
Sample Preparation Strategies for Complex Biological and In Vitro Samples
Effective sample preparation is critical to remove interferences and concentrate the analyte of interest from complex matrices such as plasma and microsomal incubations.
Protein Precipitation (PPT): This is a common and straightforward technique used to remove proteins from plasma samples. Acetonitrile (B52724) is frequently used as the precipitation solvent. researchgate.netmdpi.comnih.gov In some methods, the supernatant is directly injected, while in others, it is evaporated and reconstituted in the mobile phase. mdpi.com For instance, a method for quantifying darunavir and other antiretrovirals involved protein precipitation with acetonitrile from a 100 μL plasma sample. gumed.edu.pl Another approach used a mixture of methanol (B129727) and zinc sulfate (B86663) for precipitation. semanticscholar.org
Liquid-Liquid Extraction (LLE): LLE is another technique employed to clean up samples. A method utilized a mixture of ether and dichloromethane (B109758) to extract analytes after the addition of phosphoric acid to the plasma. mdpi.com
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up compared to PPT and LLE. It can effectively remove phospholipids (B1166683) and other endogenous components that can cause matrix effects. mdpi.com For the analysis of darunavir in human plasma, an SPE procedure was used for extraction. humanjournals.com In a study involving multiple antiretrovirals, a simple solid-phase extraction was applied to 500 µL plasma aliquots. nih.gov
In Vitro Sample Preparation: For samples from microsomal incubations or hepatocyte incubations, quenching the reaction is the first step, typically achieved by adding a cold organic solvent like acetonitrile. sciex.comsciex.com The quenched samples are then often centrifuged to pellet the protein, and the supernatant is collected for analysis. sciex.com For trapping reactive metabolites, incubated sample fractions can be loaded onto SPE plates. jst.go.jp
Table 1: Comparison of Sample Preparation Techniques
Technique
Principle
Common Application for Darunavir Glucuronide
Advantages
Disadvantages
Protein Precipitation (PPT)
Addition of an organic solvent or acid to precipitate proteins.
Provides high recovery and clean extracts, minimizing matrix effects. mdpi.com
Can be more costly and require method development.
Optimization of Chromatographic Separation Conditions
Achieving robust and reliable separation of Darunavir O-beta-D-glucuronide from its parent drug, darunavir, and other potential isomers or metabolites is crucial for accurate quantification.
Reverse-Phase Chromatography (RP-HPLC): This is the most widely used chromatographic mode for the analysis of darunavir and its metabolites.
Columns: C18 columns are frequently employed. mdpi.comnih.gov For instance, a separation was achieved on a Kinetex phenyl-hexyl column (a type of modified C18 phase). nih.govgumed.edu.pl Other C18 columns used include X-Bridge C18 and Phenomenex Luna Omega Polar C18. sciex.comresearchgate.net
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often with an additive like formic acid) and an organic solvent such as acetonitrile or methanol. semanticscholar.orgnih.gov A common mobile phase composition is water with 0.05% formic acid and methanol with 0.05% formic acid. nih.govgumed.edu.pl Gradient elution is often used to achieve optimal separation and peak shape, especially when analyzing multiple compounds with different polarities. nih.govunesp.br
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a valuable alternative for separating polar compounds like glucuronide metabolites. One study optimized HILIC separation using a Cortecs HILIC column with a gradient of acetonitrile and 25 mmol/L ammonium (B1175870)formate (B1220265) at pH 3. mdpi.com HILIC can offer improved sensitivity for certain analytes compared to reverse-phase chromatography. mdpi.com
Table 2: Examples of Optimized Chromatographic Conditions for Darunavir Glucuronide Analysis
Chromatographic Mode
Column
Mobile Phase
Flow Rate
Reference
Reverse-Phase
Kinetex phenyl-hexyl
55% water (0.05% formic acid) and 45% methanol (0.05% formic acid)
Tandem Mass Spectrometry Parameters for Selective and Sensitive Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for detecting and quantifying low levels of metabolites in complex biological matrices.
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for darunavir and its metabolites. unesp.br Both positive and negative ion modes can be used, but the positive ion mode has been reported to provide a higher response for darunavir. researchgate.net
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. researchgate.net This involves monitoring a specific precursor ion to product ion transition, which significantly enhances selectivity and reduces background noise. researchgate.net
Precursor and Product Ions: For darunavir, the precursor ion [M+H]⁺ is typically m/z 548.1 or 548.3. researchgate.netunesp.br A common product ion used for quantification is m/z 392.0 or 392.4. researchgate.netunesp.br For this compound, the deprotonated molecule [M-H]⁻ would be the precursor ion in negative mode. The fragmentation of glucuronides often results in a characteristic neutral loss of the glucuronic acid moiety (176 Da), leading to a product ion corresponding to the deprotonated aglycone (darunavir).
Differentiation of Isomers: Tandem mass spectrometry can also be used to differentiate between isomeric glucuronides (e.g., O-glucuronide vs. N-glucuronide). Specific fragmentation patterns can help in identifying the site of glucuronidation. nih.gov For example, a study used ion/molecule reactions with trichlorosilane (B8805176) within the mass spectrometer to differentiate between darunavir O- and N-β-D-glucuronides, even when they were not fully separated chromatographically. nih.gov Another advanced technique, Electron Activated Dissociation (EAD), generates unique fragments that retain the glucuronic acid group, allowing for confident assignment of the conjugation site. sciex.com
Table 3: Representative MS/MS Transitions for Darunavir
Alternative Analytical Techniques for Qualitative and Quantitative Analysis
While LC-MS/MS is the gold standard, other analytical techniques can also be employed for the analysis of darunavir and its metabolites.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC with ultraviolet (UV) or fluorescence detection offers a more accessible and cost-effective alternative to LC-MS/MS, although it is generally less sensitive.
HPLC-UV: Several HPLC-UV methods have been developed for the quantification of darunavir in plasma and pharmaceutical dosage forms. humanjournals.comnih.gov
Detection Wavelength: The maximum absorbance (λmax) for darunavir is typically around 265 nm, which is often used for detection. researchgate.netresearchgate.net Other methods have used detection wavelengths of 270 nm and 271 nm. humanjournals.comresearchgate.net
Methodology: These methods often use reverse-phase C18 or C8 columns with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile. humanjournals.comresearchgate.net A method for simultaneous quantification of nine antiretroviral drugs, including darunavir, used a C18 column with a gradient of acetonitrile and sodium acetate (B1210297) buffer. humanjournals.com
Sensitivity: HPLC-UV methods are suitable for therapeutic drug monitoring where concentrations are relatively high, but may lack the sensitivity to quantify low levels of metabolites like this compound in certain research applications. nih.gov
HPLC-Fluorescence: A spectrofluorometric method has been reported for darunavir, based on its complexation with o-phthalaldehyde (B127526) in the presence of 0.1 N HCl. This method offered a linear range of 0.5-5.0 ng/ml, suggesting higher sensitivity than UV detection. researchgate.net
Radio-HPLC for Radiometabolite Profiling
Radio-HPLC is a powerful technique used in drug metabolism studies to trace and quantify metabolites of a radiolabeled drug candidate.
Principle: This technique involves administering a radiolabeled version of the drug (e.g., containing ¹⁴C or ³H) and then analyzing biological samples using HPLC coupled with an online radiometric detector. jst.go.jpwaters.com The radiometric detector measures the radioactivity eluting from the HPLC column, allowing for the creation of a radio-chromatogram that shows the profile of all drug-related material.
Application: In the context of darunavir, a ¹⁴C-labeled version could be used to comprehensively study its metabolic fate, including the formation of this compound. By comparing the radio-chromatogram with the chromatograms from other detectors (like UV or MS), peaks corresponding to metabolites can be identified and quantified based on their radioactivity. jst.go.jp
Methodology: The chromatographic conditions are similar to standard HPLC, often using reverse-phase C18 columns and gradient elution. jst.go.jp The eluent from the HPLC is mixed with a liquid scintillation cocktail before it enters the radiometric detector. jst.go.jp The improved resolution of Ultra-Performance Liquid Chromatography (UPLC) can be particularly beneficial when coupled with radiodetection, as it allows for better separation and quantification of closely eluting metabolites. waters.com
Challenges and Innovations in Glucuronide Analysis
The detection and quantification of drug metabolites, such as this compound, in biological matrices are pivotal in drug metabolism and pharmacokinetic studies. Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. tandfonline.com While generally considered a detoxification route, the analysis of glucuronide conjugates presents a unique set of analytical hurdles. tandfonline.comresearchgate.net Overcoming these challenges has spurred significant innovation in analytical methodologies, particularly in the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Challenges in the Bioanalysis of Glucuronide Metabolites
The accurate measurement of glucuronide metabolites is frequently complicated by their inherent physicochemical properties and behavior within analytical systems. Key challenges include chemical instability, in-source fragmentation within the mass spectrometer, isomeric ambiguity, and matrix effects.
Chemical Instability: A primary challenge in the analysis of glucuronides, especially acyl glucuronides, is their instability in biological matrices. tandfonline.comnih.gov These metabolites can undergo hydrolysis, converting back to the parent drug (aglycone), particularly at physiological or basic pH. tandfonline.comresearchgate.net This chemical reversion can lead to an underestimation of the glucuronide concentration and a corresponding overestimation of the parent compound. tandfonline.com Furthermore, acyl glucuronides can undergo intramolecular acyl migration, where the aglycone shifts its position on the glucuronic acid ring, forming structural isomers that are difficult to separate and quantify accurately. tandfonline.comnih.gov The stability of any glucuronide must be thoroughly evaluated during sample collection, storage, and all stages of the analytical process to ensure data integrity. scispace.com
In-Source Fragmentation: During LC-MS/MS analysis, glucuronide conjugates can be susceptible to fragmentation within the ion source of the mass spectrometer, prior to mass analysis. This "in-source fragmentation" can cleave the glucuronic acid moiety (a neutral loss of 176 Da), generating an ion with the same mass-to-charge ratio (m/z) as the parent drug. nih.govresearchgate.net This phenomenon creates a significant interference, making it difficult to distinguish the authentic parent drug from the glucuronide metabolite and compromising the accuracy of the assay. tandfonline.com
Isomeric Differentiation: Many drugs can form multiple glucuronide isomers, such as O- and N-glucuronides, where the glucuronic acid is attached to different functional groups on the parent molecule. These isomers often have identical molecular weights and can produce very similar fragmentation patterns under conventional collision-induced dissociation (CID), making them difficult to distinguish using standard LC-MS/MS methods. scispace.comnih.gov Chromatographic separation of these isomers is crucial but can be challenging to achieve. scispace.com The inability to differentiate isomers can lead to an incomplete understanding of the drug's metabolic profile.
Matrix Effects: Biological samples like plasma and urine are complex mixtures containing numerous endogenous components. scispace.comnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. This "matrix effect" can negatively impact the accuracy, precision, and sensitivity of the analytical method. scispace.com The hydrophilic nature of glucuronides can make their separation from polar matrix components particularly difficult. researchgate.net
Table 1: Key Challenges in the Analysis of Glucuronide Metabolites
Challenge
Description
Analytical Consequence
Chemical Instability
Hydrolysis of the glucuronide back to the parent drug; intramolecular acyl migration to form isomers. tandfonline.comnih.govnih.gov
Inaccurate quantification (underestimation of glucuronide, overestimation of parent drug); co-elution of isomers. tandfonline.com
In-Source Fragmentation
Cleavage of the glucuronic acid moiety in the MS ion source, producing an ion identical to the parent drug. nih.govresearchgate.net
Interference and artificially inflated concentration of the parent drug. tandfonline.com
Isomeric Differentiation
Difficulty in distinguishing between structural isomers (e.g., O- vs. N-glucuronides) with identical mass. scispace.comnih.gov
Incomplete or incorrect metabolic profiling; ambiguity in structure elucidation.
| Matrix Effects | Interference from endogenous components in the biological sample affecting analyte ionization. scispace.comnih.gov | Reduced accuracy, precision, and sensitivity of the quantification. scispace.com |
Innovations in Analytical Methodologies
In response to these challenges, researchers have developed innovative analytical strategies to improve the accuracy and reliability of glucuronide analysis. These innovations range from direct analysis approaches to the application of novel fragmentation technologies.
Direct Analysis via LC-MS/MS: Historically, a common method for quantifying glucuronides was an indirect approach involving enzymatic hydrolysis with β-glucuronidase to cleave the conjugate, followed by measurement of the released parent drug. researchgate.netnih.gov However, this method can suffer from incomplete hydrolysis or degradation of the aglycone. researchgate.net Modern analytical approaches favor the direct detection and quantification of the intact glucuronide metabolite. nih.gov The high selectivity and sensitivity of tandem mass spectrometry enable the direct measurement of glucuronides, offering quicker sample preparation and improved accuracy and precision. researchgate.net
Advanced Fragmentation Techniques (EAD): A significant innovation in mass spectrometry is the use of alternative fragmentation techniques, such as electron activated dissociation (EAD). sciex.comsciex.com Unlike traditional collision-induced dissociation (CID), which often cleaves the labile glucuronide bond, EAD can produce a richer fragmentation spectrum. sciex.com Crucially, EAD can generate diagnostic fragment ions that retain the glucuronic acid group, allowing for confident identification of the specific site of conjugation on the parent molecule. sciex.comsciex.com In the analysis of Darunavir metabolites from rat hepatocytes, EAD was used to generate a unique fragment at m/z 525.208, which supported the confident identification of the metabolite as an O-glucuronide—an assignment that is challenging with CID alone. sciex.com
Ion/Molecule Reactions for Isomer Differentiation: To address the challenge of distinguishing isomers, novel tandem mass spectrometric methods have been developed that utilize gas-phase ion/molecule reactions. One such method uses the reagent trichlorosilane (HSiCl₃) within a linear quadrupole ion trap mass spectrometer. nih.gov This technique was successfully applied to a mixture of six glucuronidated drug metabolites, including this compound and its corresponding N-glucuronide isomer. The reaction with trichlorosilane produces diagnostic product ions that are unique to the N-glucuronide structure. This allowed for the unambiguous identification of both the Darunavir O- and N-β-D-glucuronides, even when the two isomers were not fully resolved by HPLC. nih.gov
Table 2: Innovations in Glucuronide Analysis
Innovation
Principle
Application to Glucuronide Analysis
Direct LC-MS/MS Analysis
Direct measurement of the intact glucuronide conjugate without prior enzymatic hydrolysis. researchgate.netnih.gov
Avoids issues of incomplete hydrolysis and aglycone instability; provides faster and more accurate results. researchgate.net
Electron Activated Dissociation (EAD)
An alternative fragmentation technique that preserves labile modifications and generates unique fragment ions. sciex.comsciex.com
Enables confident determination of the specific site of glucuronidation (e.g., identifying this compound). sciex.comsciex.com
| Ion/Molecule Reactions | Gas-phase reactions with specific reagents (e.g., HSiCl₃) inside the mass spectrometer to produce isomer-specific product ions. nih.gov | Allows for unambiguous differentiation of O- and N-glucuronide isomers, as demonstrated with Darunavir glucuronides. nih.gov |
Table 3: Compound Names
Compound Name
Darunavir
This compound
Darunavir N-beta-D-glucuronide
Raltegravir-β-d-glucuronide
Pharmacokinetic and Dispositional Insights of Darunavir O Beta D Glucuronide in Preclinical Models
In Vitro Pharmacokinetic Studies of Formation and Stability
In vitro systems are fundamental in characterizing the metabolic fate of drug candidates before advancing to in vivo studies. These models, including liver microsomes and hepatocytes, allow for the investigation of metabolite formation, stability, and potential for further interactions.
Metabolic Stability and Degradation Pathways (e.g., Hydrolysis by Beta-Glucuronidase)
The stability of a glucuronide metabolite is a critical factor influencing its circulating concentrations and potential for reactivation to the parent drug. Glucuronides, particularly O-glucuronides, are susceptible to hydrolysis by β-glucuronidase enzymes, which are present in various tissues, including the liver and gut.
While specific kinetic data on the in vitro stability of Darunavir (B192927) O-beta-D-glucuronide is not extensively detailed in publicly available literature, the general principles of drug glucuronide metabolism apply. The formation of Darunavir O-beta-D-glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Once formed, its stability in in vitro test systems, such as human liver microsomes, can be influenced by the presence of active β-glucuronidase enzymes. These enzymes can hydrolyze the glucuronide conjugate, releasing the parent darunavir. In drug analysis, β-glucuronidase is often used intentionally to cleave the conjugate, allowing for the measurement of the total drug concentration. An abstract from a scientific meeting noted that advanced mass spectrometry techniques could distinguish the O-glucuronide of darunavir from its N-glucuronide counterparts, which is crucial for specific stability and metabolism studies. ymaws.com
Plasma Protein Binding Characteristics in Preclinical Species
The extent of plasma protein binding significantly affects a drug's distribution and clearance. For the parent compound, darunavir, it is known to be approximately 94-95% bound to plasma proteins, primarily to alpha-1-acid glycoprotein (B1211001) (AAG). pmda.go.jp
Preclinical Animal Model Pharmacokinetics and Disposition
Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context. Standard models for such safety and pharmacokinetic testing include rats, dogs, and monkeys. pmda.go.jp
Absorption, Distribution, and Excretion Profiles of the Glucuronide in Animal Models
After formation in the liver, this compound, being a more polar and water-soluble compound than darunavir, is expected to have limited reabsorption from the gastrointestinal tract if excreted in bile. Its distribution would likely be confined primarily to the extracellular fluid, with limited ability to cross cell membranes without the aid of transporters. The primary routes of elimination for glucuronide metabolites are renal excretion (via urine) and biliary excretion (via feces). The predominant pathway would depend on the metabolite's molecular weight and the expression of relevant transporters in the kidney and liver of the specific animal model.
Species Differences in Darunavir Glucuronidation and Disposition
Significant species differences in drug metabolism are common and represent a major challenge in extrapolating preclinical data to humans. researchgate.net These differences can arise from variations in the expression levels and catalytic activities of metabolic enzymes, such as the UGT family responsible for glucuronidation. researchgate.netscielo.br
Studies using in vitro models like precision-cut liver slices have demonstrated that metabolic patterns for both phase I and phase II reactions can differ markedly between species such as rats, mice, monkeys, dogs, and humans. rug.nl While efavirenz, another antiretroviral, shows clear species differences in its glucuronidation and sulfation pathways, specific comparative data for darunavir glucuronidation across these preclinical models is not extensively documented. scielo.br It is known that the pharmacokinetic profile of drugs administered with darunavir can differ between animals and humans due to differences in metabolic enzyme regulation, which complicates direct comparisons. pmda.go.jp Therefore, the extent of this compound formation and its subsequent disposition could vary significantly among the animal species used in preclinical testing.
Table 1: General Species Considerations in Drug Glucuronidation
Species
General Glucuronidation Characteristics
Relevance to Darunavir
Rat
Well-developed glucuronidation pathway. Often used as a primary model. May exhibit different UGT isoform expression compared to humans.
Expected to form darunavir glucuronides, but the quantitative profile may differ from humans.
Dog
Known to have deficiencies in certain N-glucuronidation pathways, but O-glucuronidation is generally present.
O-glucuronidation of darunavir is likely to occur.
Monkey
Generally considered a closer model to humans for drug metabolism due to phylogenetic proximity.
The metabolic profile of darunavir, including glucuronidation, is expected to be more predictive of the human situation compared to rodents or dogs.
| Human | UGT1A1 is a key enzyme for the glucuronidation of many drugs. Polymorphisms in UGT genes can lead to inter-individual variability. scielo.br | The specific UGT isoforms responsible for darunavir glucuronidation would determine the relevance of genetic polymorphisms. |
This table presents general information on species differences in drug metabolism and is not based on direct comparative studies of this compound.
Role of Transporters in Glucuronide Disposition (e.g., efflux transporters)
Drug transporters are critical for the movement of drugs and their metabolites into and out of cells, playing a major role in their absorption, distribution, and excretion. Glucuronide conjugates are common substrates for efflux transporters such as Multidrug Resistance-Associated Proteins (MRP2, MRP3) and Breast Cancer Resistance Protein (BCRP).
While darunavir itself is a substrate for the efflux transporter P-glycoprotein (P-gp), specific studies identifying the transporters involved in the disposition of this compound have not been published. pmda.go.jp However, based on the known behavior of other O-glucuronide metabolites, it is highly probable that transporters play a key role in its fate:
Hepatic Efflux: MRP2, located on the canalicular membrane of hepatocytes, is a primary transporter for pumping glucuronide conjugates into the bile.
Basolateral Efflux: MRP3, located on the basolateral membrane of hepatocytes, can efflux glucuronides back into the bloodstream, contributing to their systemic exposure and eventual renal elimination.
Renal Efflux: Both MRPs and BCRP are expressed in the kidney and are involved in the active secretion of anionic conjugates, including glucuronides, into the urine.
The specific transporters involved and their relative expression levels in different preclinical species would be a major determinant of the observed species differences in the disposition of this compound.
In Vitro-to-In Vivo Extrapolation (IVIVE) Considerations for Glucuronide Disposition
In vitro-to-in vivo extrapolation (IVIVE) is a critical process in drug development that aims to predict the in vivo pharmacokinetic properties of a compound from in vitro data. wuxiapptec.com For drugs eliminated through glucuronidation, such as the HIV protease inhibitor darunavir, this process presents unique challenges and requires careful consideration of multiple biological factors. drugbank.comnih.gov The formation of a metabolite like this compound is just one step in its disposition; the subsequent transport and potential for enterohepatic recycling are equally crucial determinants of its fate in the body. nih.govfrontiersin.org
Predicting the in vivo clearance of glucuronidated drugs from in vitro systems is notoriously complex. nih.gov Studies have consistently shown that intrinsic clearance values generated using human liver microsomes (HLM) often under-predict in vivo hepatic clearance, sometimes by an order of magnitude. nih.govresearchgate.net While using human hepatocytes can improve these predictions to some extent, discrepancies often remain. nih.gov These underpredictions highlight the limitations of simple metabolic models and point to the influence of other physiological processes, most notably the action of membrane transporters. nih.govnih.gov
To overcome the limitations of traditional IVIVE, more sophisticated approaches like physiologically based pharmacokinetic (PBPK) modeling are being employed. nih.govacs.org PBPK models can integrate in vitro data on metabolism and transport with system-specific physiological data to create a more comprehensive and accurate simulation of a drug's behavior in vivo. mdpi.com For a compound like this compound, a PBPK model would need to account for the rate of its formation by UGTs, its affinity for various efflux transporters (e.g., MRP2, MRP3, BCRP) in the liver and other organs, and the potential for deconjugation back to the parent drug by gut bacteria following biliary excretion. nih.govfrontiersin.org
The table below summarizes key factors that complicate the IVIVE for glucuronide metabolites.
Table 1: Key Considerations in IVIVE for Glucuronide Disposition
Factor
Description
Impact on IVIVE
In Vitro System Limitations
Human liver microsomes lack the complete cellular machinery, including transporters and cofactors at physiological concentrations. Hepatocytes offer a more complete system but can still result in underprediction. nih.govresearchgate.net
Leads to frequent underprediction of in vivo clearance when relying solely on metabolic enzyme kinetics. nih.gov
Efflux Transporters
Hydrophilic glucuronides require transporters like MRP2, MRP3, and BCRP for cellular efflux into bile, blood, or urine. The rate of transport can be a rate-limiting step in clearance. nih.govfrontiersin.org
Simple scaling of metabolic rates is insufficient; transporter kinetics must be included for accurate prediction. acs.org
Uptake Transporters
Transporters like Organic Anion Transporting Polypeptides (OATPs) can mediate the uptake of some glucuronides from the blood back into the liver, influencing enterohepatic recycling. frontiersin.org
Contributes to the complexity of metabolite distribution and can prolong the apparent half-life of the parent drug. frontiersin.org
Enterohepatic Recycling
Glucuronides excreted in bile can be hydrolyzed back to the parent drug by gut microbiota, followed by reabsorption of the parent drug. nih.govfrontiersin.org
Complicates the overall pharmacokinetic profile and can make IVIVE based on hepatic clearance alone inaccurate. nih.gov
Extrahepatic Metabolism
Glucuronidation can occur in other tissues besides the liver, such as the kidney and intestine, which can be significant clearance pathways for some drugs. nih.gov
Failure to account for extrahepatic clearance can be a major source of underprediction in IVIVE. nih.gov
The disposition of glucuronide conjugates is heavily influenced by the activity of various efflux transporters. The specific transporters involved can vary depending on the chemical properties of the glucuronide.
Table 2: Major Efflux Transporters in Glucuronide Disposition
Transporter
Location
Example Substrates (Glucuronides)
Significance in Disposition
MRP2 (ABCC2)
Apical membrane of hepatocytes (bile canaliculi), renal proximal tubules. nih.govfrontiersin.org
Contributes to biliary excretion and can limit the intestinal absorption of drugs and their metabolites. nih.gov
Mechanistic Role and Biological Significance of Darunavir O Beta D Glucuronide
Contribution to Overall Darunavir (B192927) Clearance and Elimination Pathways
Darunavir is metabolized extensively in the body, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoenzyme involved. fda.goveuropa.eu The metabolic routes for darunavir include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.gov Glucuronidation, the process that forms Darunavir O-beta-D-Glucuronide, represents a lesser, or minor, metabolic pathway for the parent drug. nih.govmdpi.com
A mass balance study in healthy volunteers highlighted the primary routes of elimination. Following a single dose of radiolabeled darunavir, the majority of the dose was recovered in the feces, with a smaller portion found in the urine. nih.govdrugbank.com In unboosted subjects, unchanged darunavir accounted for only 8.0% of the total administered dose, indicating extensive metabolism. nih.gov In contrast, when boosted with ritonavir (B1064), unchanged darunavir accounted for 48.8% of the dose, demonstrating the significant metabolic inhibition by ritonavir. nih.govoup.com While the excretion of glucuronide metabolites increases with boosting, the primary elimination route for darunavir remains fecal, consisting of both unchanged drug and oxidative metabolites. europa.eudrugbank.com The low percentage of unchanged darunavir excreted in the urine suggests that renal clearance is not a major elimination pathway for the parent compound. fda.govnih.gov
Table 1: Excretion of Darunavir and Metabolites in Humans
Role in Drug-Drug Interactions through Enzyme Competition or Inhibition
The role of this compound in drug-drug interactions (DDIs) is primarily understood through the broader context of darunavir's metabolism and the enzymes it affects, particularly when co-administered with pharmacokinetic boosters. Darunavir itself is an inhibitor of CYP3A and a weak inhibitor of CYP2D6. europa.eueuropa.eu The formation of this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
The potential for DDIs involving the glucuronidation pathway is significantly influenced by the choice of booster administered with darunavir.
Ritonavir: Besides being a potent CYP3A inhibitor, ritonavir is also known to be an inducer of UGT enzymes. hivguidelines.orghiv-druginteractions.org This induction can increase the rate of glucuronidation for co-administered drugs that are substrates of these enzymes, potentially leading to lower plasma concentrations and reduced efficacy of the other drug. hivguidelines.org
Cobicistat (B1684569): Like ritonavir, cobicistat is a potent CYP3A inhibitor. europa.eu However, a key difference is that cobicistat does not appear to induce UGT enzymes. oup.comhiv-druginteractions.org Therefore, when darunavir is boosted with cobicistat, there is less potential for interactions involving the induction of glucuronidation pathways compared to when it is boosted with ritonavir. hiv-druginteractions.org
Cobicistat also inhibits several drug transporters, including P-glycoprotein (P-gp), BCRP, MATE1, OATP1B1, and OATP1B3. europa.eueuropa.eufda.gov Inhibition of uptake transporters like OATP1B1 and OATP1B3 can increase the plasma concentrations of other drugs that are substrates for these transporters, which may occur prior to their metabolism by enzymes such as UGTs. Because this compound is a metabolite, it is not the primary agent in these interactions; rather, the parent drug and its booster dictate the DDI profile. The formation of the glucuronide is a consequence of these upstream metabolic events and the influence of boosters on UGT enzyme activity.
Table 2: Comparative Effects of Boosters on Drug Metabolizing Pathways
Booster
Effect on CYP3A4
Effect on UGTs
Implication for Glucuronidation DDIs
Ritonavir
Potent Inhibitor
Inducer
May decrease concentrations of co-administered drugs cleared by glucuronidation.
Cobicistat
Potent Inhibitor
No significant induction
Less likely to affect concentrations of co-administered drugs cleared by glucuronidation.
Comparative Metabolomics and Pathway Analysis in Research Settings
Comparative metabolomics is a powerful tool used in research to investigate the global metabolic effects of drugs and identify the metabolic pathways they influence. In the context of darunavir, metabolomics studies have been employed to compare the metabolic profiles of patients receiving different darunavir-based regimens, such as darunavir/ritonavir versus darunavir/cobicistat. natap.orgmdpi.com These studies often assess broad changes in endogenous metabolites, such as lipids and amino acids, to understand the systemic metabolic impact of the different boosters. mdpi.com
Pathway analysis, a component of metabolomics, helps to map identified metabolites to specific biochemical pathways, revealing which cellular processes are most perturbed by a drug regimen. Research has utilized advanced analytical methods, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), which are central to metabolomics, to identify and characterize specific darunavir metabolites. nih.gov This includes the definitive structural elucidation of this compound and its N-glucuronide isomer. researchgate.netnih.gov Such detailed metabolite identification is a crucial first step in building comprehensive metabolic pathway models for a drug and understanding the biological significance of each metabolite.
Research Gaps and Future Directions in Darunavir O Beta D Glucuronide Research
Development of Advanced Analytical Techniques for Low-Concentration Metabolites
The characterization of minor metabolites like Darunavir (B192927) O-beta-D-glucuronide is heavily dependent on the availability of highly sensitive and specific analytical methods. While techniques for analyzing darunavir and its major metabolites are established, there are gaps concerning the specific quantification of its glucuronide conjugate.
The quantification of low-concentration metabolites in complex biological matrices like plasma or urine presents a significant analytical challenge. nih.govacs.orgscispace.com A primary issue is achieving the necessary sensitivity and selectivity to accurately measure a metabolite that may be present at levels several orders of magnitude lower than the parent drug. Furthermore, glucuronide metabolites, particularly acyl glucuronides, can be unstable, potentially converting back to the parent drug ex vivo and leading to inaccurate measurements. scispace.com
Some advanced mass spectrometry-based methods have been used to identify darunavir glucuronides. One study successfully used a tandem mass spectrometric method with gas-phase ion/molecule reactions to unambiguously differentiate between the isomeric O- and N-glucuronides of darunavir, even when they were not separated chromatographically. nih.gov While this demonstrates a powerful tool for structural identification, it is not a routine quantitative method. Other multi-analyte methods can quantify darunavir alongside other antiretrovirals, and some even include glucuronide metabolites of other drugs like raltegravir, but a validated method specifically for Darunavir O-beta-D-glucuronide is not described. mdpi.comacs.org
A future research direction would be the development and validation of a robust, high-sensitivity LC-MS/MS method specifically for this compound. This would require a stable, isotopically labeled internal standard and carefully optimized sample preparation and chromatography to ensure stability and prevent interference, allowing for precise pharmacokinetic modeling of this minor pathway. nih.gov
Innovative Approaches for Studying Metabolite Fate and Reactivity
The fate and potential reactivity of drug metabolites are critical aspects of drug safety assessment. Glucuronidation is generally considered a detoxification pathway, yielding inactive and readily excretable products. nih.gov Consequently, this compound is presumed to be non-reactive.
For metabolites that are suspected of being reactive, innovative techniques have been developed. These include trapping studies with nucleophilic reagents like glutathione (B108866) or cyanide to capture and identify reactive intermediates, and computational models to predict reactivity. jst.go.jp However, given the nature of glucuronide conjugates, the application of these specific methods to this compound has not been a research priority.
The primary research gap in this area is not the lack of tools to study reactivity, but the lack of fundamental data on the biological activity and disposition of this specific metabolite. Future research could employ modern metabolomics platforms to gain a more comprehensive understanding of the metabolic network surrounding darunavir. metabolon.com Such studies could clarify the ultimate fate of the glucuronide metabolite and confirm its lack of pharmacological or toxicological activity, providing a more complete picture of darunavir's safety profile.
Implications for Preclinical Drug Discovery and Translational Research Methodologies
The study of drug metabolism is a cornerstone of preclinical and translational research, informing everything from candidate selection to clinical trial design. nih.gov The emphasis is typically placed on major metabolic pathways that govern a drug's clearance and potential for drug-drug interactions.
The fact that darunavir is heavily metabolized by CYP3A has had profound implications for its development, necessitating the co-administration with a booster. mdpi.comasm.org This has driven a key objective in the discovery of new protease inhibitors: designing molecules with improved metabolic stability to eliminate the need for a boosting agent. asm.org
Because glucuronidation is a minor pathway for darunavir, the study of this compound has likely had minimal direct influence on the preclinical and translational research strategies for this drug. Regulatory guidance focuses on metabolites that constitute a significant portion (e.g., >10%) of the total drug-related material in circulation, a threshold that this minor metabolite may not meet. acs.org
However, a research gap exists in understanding the potential role of minor metabolites under specific circumstances. For example, in patients with significant CYP3A inhibition due to other co-medications or in those with genetic polymorphisms affecting major pathways, the contribution of minor pathways like glucuronidation could become more significant. Future translational research could involve:
Developing more sophisticated preclinical models , such as humanized-liver animal models or advanced in vitro systems (e.g., 3D organoids), to better replicate the interplay between major and minor metabolic pathways. tri.edu.au
Evaluating the metabolite profile in special populations where drug metabolism may be altered, to ensure that a minor metabolite does not unexpectedly accumulate to clinically relevant levels.
Q & A
Q. How do darunavir dosing regimens affect long-term cardiovascular risk profiles?
Methodology :
Pooled clinical trial analysis : Compare CVD event rates (per 1000 person-years) between once-daily (800/100 mg) and twice-daily (600/100 mg) regimens.
Findings : Higher ritonavir exposure in twice-daily regimens correlates with elevated LDL (+15 mg/dL) and CVD event rates (9.21 vs. 0.71 events/1000 PY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.